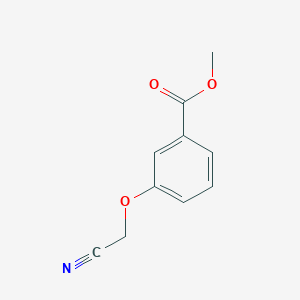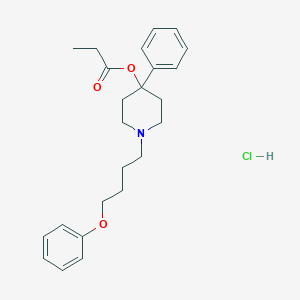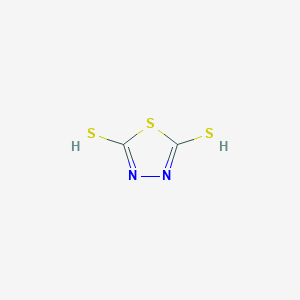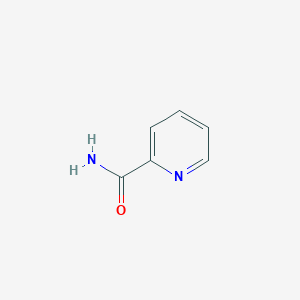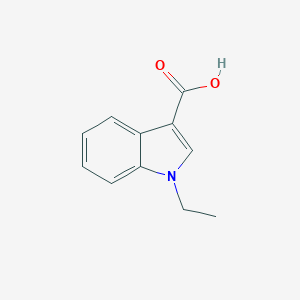
1-(3-甲氧基苯基)丙酮
描述
1-(3-Methoxyphenyl)acetone is a chemical compound that is related to various other methoxyphenyl compounds. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and characterized, which can give insights into the properties and reactivity of 1-(3-Methoxyphenyl)acetone.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of methoxyphenyl precursors with various reagents. For example, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involved the condensation of specific precursors and was characterized by X-ray diffraction . Similarly, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was synthesized by acetylation and characterized by X-ray crystallography . These methods could potentially be adapted for the synthesis of 1-(3-Methoxyphenyl)acetone.
Molecular Structure Analysis
The molecular structure of methoxyphenyl compounds can be complex, as seen in the X-ray crystallography studies of related compounds. For instance, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate revealed intermolecular interactions and a non-planar ring structure . These findings suggest that 1-(3-Methoxyphenyl)acetone may also exhibit interesting structural features.
Chemical Reactions Analysis
The reactivity of methoxyphenyl compounds with OH radicals has been studied, as in the case of 3-methoxy-3-methyl-1-butanol, which produced various products including acetone and methyl acetate . This indicates that 1-(3-Methoxyphenyl)acetone could also undergo similar radical-initiated reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds can be inferred from related studies. For example, (3-Methoxyphenyl)acetic acid was found to form dimers in the crystalline state, which suggests that 1-(3-Methoxyphenyl)acetone might also exhibit hydrogen bonding and dimerization . The rate constant for the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals provides information on the reactivity of the methoxy group in these compounds .
科学研究应用
非线性光学材料开发
1-(3-甲氧基苯基)丙酮及其衍生物正在积极研究其在非线性光学材料中的应用。特别是,某些衍生物,如1-(4-甲基苯基)-3-(4-甲氧基苯基)-2-丙烯-1-酮,已经合成并展示出显著的二次谐波产生效率,表明在光电子器件中的潜在应用(Crasta et al., 2004)。同样,其他化合物,如1-(4-甲基噻吩基)-3-(4-甲氧基苯基)丙-2-烯-1-酮,已经被探索其光学性质,显示出在透明度和热稳定性方面有着有希望的结果,进一步加强了这些化合物在非线性光学领域的潜力(Kumar et al., 2012)。
药物和生物医学应用
与1-(3-甲氧基苯基)丙酮相关的化合物已经被研究其在药物和生物医学领域的潜力。例如,被封装在聚乳酸(PLA)膜中的二苯亚乙烯丙酮(DBA)类似物已经被研究,展示了它们在控制药物释放系统和组织工程中的潜力(Blanco et al., 2020)。这些发现表明了在医疗和制药领域有广泛的应用。
有机合成和化学表征
各种研究已经集中在1-(3-甲氧基苯基)丙酮衍生物的合成、表征和化学性质上。研究已经揭示了这些化合物的结构和化学特性,为它们在不同化学应用中的利用铺平了道路。例如,已经研究了某些衍生物的光解,揭示了有关其化学行为和在化学合成中的潜在应用的复杂细节(Schepp, 2004)。
安全和危害
“1-(3-Methoxyphenyl)acetone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
作用机制
3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, 1-(3-Methoxyphenyl)acetone, or 3-Methoxyphenyl acetone, is a chemical compound with the molecular formula C10H12O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that the compound is used in the synthesis of other compounds, suggesting it may interact with various molecular targets depending on the specific synthesis process .
Mode of Action
As a precursor in chemical synthesis, its mode of action likely involves reacting with other compounds to form new substances .
Biochemical Pathways
It’s used in the synthesis of optically active cyanohydrins and central nervous system (cns) active compounds , suggesting it may play a role in the biochemical pathways related to these substances.
Pharmacokinetics
As a chemical used primarily in synthesis, its bioavailability would depend on the specific conditions of the reaction and the resulting compound .
Result of Action
It’s known to be used in the synthesis of cns active compounds , suggesting that the resulting compounds may have effects on the nervous system.
Action Environment
The action, efficacy, and stability of 3-Methoxyphenylacetone can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which 3-Methoxyphenylacetone is involved .
属性
IUPAC Name |
1-(3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMRRRLPDBJBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184359 | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3027-13-2 | |
| Record name | 3′-Methoxyphenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
